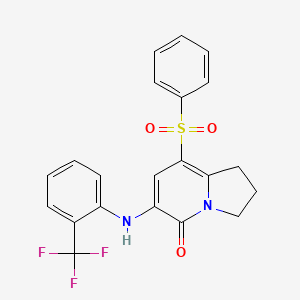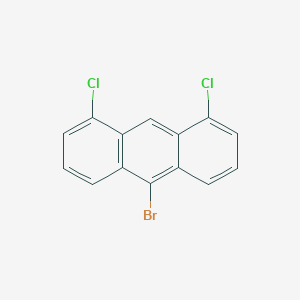
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. The starting materials might include benzenesulfonyl chloride, 2-trifluoromethylaniline, and other intermediates. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Benzenesulfonyl-6-(2-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one
- 8-Benzenesulfonyl-6-(2-methylphenylamino)-2,3-dihydro-1H-indolizin-5-one
Uniqueness
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
612065-28-8 |
|---|---|
Molekularformel |
C21H17F3N2O3S |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2 |
InChI-Schlüssel |
XWIQMUIPMXTCFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)

![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)








